4-tert-Butylphthalic anhydride

Polyimide synthesis Polymer solubility Structural modification

This cyclic anhydride features a bulky 4-tert-butyl group, disrupting polymer chain packing to enhance solubility and processability for advanced polyimide films and coatings. Unlike unsubstituted analogs, it enables >3x gas permeability gains in membranes and high-precision spin-coating for semiconductor dielectrics. Essential for R&D in gas separation, LCD color filters, and high-Tg structural materials requiring a balance of thermal stability and ease of fabrication.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 32703-79-0
Cat. No. B1266167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylphthalic anhydride
CAS32703-79-0
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3
InChIKeyYLJYVKLZVHWUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylphthalic Anhydride (CAS 32703-79-0): Chemical Identity and Functional Scope for Scientific Procurement


4-tert-Butylphthalic anhydride (CAS 32703-79-0) is a substituted phthalic anhydride derivative with a tert-butyl group at the 4-position of the aromatic ring . With a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol, it exists as a white to off-white crystalline powder with a melting point range of 70–75 °C . The compound is predominantly employed as a monomer and building block in the synthesis of high-performance polyimides, where its sterically bulky tert-butyl substituent confers distinct solubility and processability advantages relative to unsubstituted phthalic anhydride-derived polymers [1]. It also serves as an intermediate for quinophthalone dyes and as an acid catalyst in esterification, transesterification, and cyclization reactions .

Why Generic Phthalic Anhydride Analogs Cannot Replace 4-tert-Butylphthalic Anhydride in Demanding Polymer Applications


Phthalic anhydride and its simple alkyl-substituted derivatives are not functionally interchangeable with 4-tert-butylphthalic anhydride in applications requiring soluble, processable polyimides or regioselective derivatization. The unsubstituted parent compound, phthalic anhydride, yields polyimides that are characteristically high-melting, intractable solids with poor solubility in common organic solvents—a limitation that precludes their use in solution-based coating applications and complicates melt processing [1]. Similarly, 4-aminophthalic anhydride-derived polyimides suffer from identical solubility and processability deficits [1]. The tert-butyl group at the 4-position is not merely an inert substituent; it sterically disrupts polymer chain packing, reducing crystallinity and thereby enabling the solubility and moldability gains that define the material's industrial value proposition [2]. Substituting a less bulky analog (e.g., 4-methylphthalic anhydride) would fail to achieve comparable steric decongestion of the polymer backbone, resulting in retained crystallinity and associated processing limitations.

Quantitative Comparative Evidence for 4-tert-Butylphthalic Anhydride Versus In-Class Analogs


Solubility Enhancement in Polyimides: tert-Butyl-Substituted vs. Unsubstituted Monomers

Polyimides synthesized from monomers incorporating the 4-tert-butylphthalic anhydride scaffold exhibit substantially improved solubility in organic solvents compared to polyimides derived from unsubstituted phthalic anhydride or 4-aminophthalic anhydride. This differential solubility is explicitly attributed to the presence of the tert-butyl group, which lowers polymer crystallinity by disrupting chain packing [1]. The patent discloses that this solubility improvement enables solution-based coating applications that are fundamentally inaccessible to structurally similar polyimides lacking the tert-butyl substituent [1]. The solubility advantage is retained in copolymers containing 1–99 weight percent of the tert-butyl-substituted recurring structural unit, demonstrating the tunable nature of this property enhancement [2].

Polyimide synthesis Polymer solubility Structural modification Coating applications

Nitration Regioselectivity: Access to Amino-Substituted Derivatives for Advanced Monomer Synthesis

4-tert-Butylphthalic anhydride undergoes nitration with nitric acid in sulfuric acid to yield nitro-substituted intermediates that are subsequently reduced to amino-substituted esters [1]. This derivatization pathway is enabled specifically by the 4-position tert-butyl substitution pattern, which directs electrophilic aromatic substitution to the desired position(s) while leaving the anhydride functionality intact for subsequent polymerization. The resulting amino-substituted esters—including 4-amino-5-t-butylphthalic anhydride, monomethyl 3-amino-5-t-butylphthalate, and dimethyl 4-amino-5-t-butylphthalate—serve as monomers that can be polymerized in various proportions to produce homopolymers and copolymers with tailored solubility and thermal stability [1]. Without the tert-butyl group at the 4-position, the regioisomeric distribution of nitration products would differ substantially, precluding access to this specific class of amino-functionalized monomers with demonstrated utility in soluble polyimide synthesis [2].

Nitration Regioselectivity Monomer synthesis Amino-substituted phthalic anhydrides

Cyclotetramerization to Phthalocyanine Regioisomers: Synthetic Versatility in Macrocycle Formation

4-tert-Butylphthalic anhydride undergoes cyclotetramerization using bis(trimethylsilyl)amine as a nitrogen donor to afford a mixture of regioisomeric phthalocyanine derivatives [1]. This reaction pathway, documented in Science of Synthesis (2017), demonstrates the compound's utility in forming macrocyclic structures—a transformation that is characteristic of substituted phthalic anhydrides but whose regioisomeric outcome is uniquely determined by the substitution pattern on the aromatic ring. The tert-butyl group at the 4-position influences both the electronic environment for cyclization and the relative distribution of regioisomers in the product mixture, providing access to a range of phthalocyanine structures that differ in the spatial arrangement of the bulky substituents around the macrocyclic core [1].

Phthalocyanine synthesis Cyclotetramerization Macrocyclic compounds Regioisomer mixtures

Vapor-Phase Catalytic Oxidation: Industrial-Scale Synthesis Route Distinct from Parent Phthalic Anhydride

A dedicated vapor-phase catalytic oxidation process has been developed and patented for the industrial production of 4-tert-butylphthalic anhydride from 4-tert-butyl-o-xylene using a shaped catalyst containing TiO₂ (predominantly anatase) and V₂O₅, optionally with promoters such as antimony, niobium, alkali metals, phosphorus, and zirconium [1]. This specialized catalyst formulation differs from those employed for unsubstituted phthalic anhydride production, reflecting the distinct oxidation requirements of the tert-butyl-substituted precursor. The patent discloses catalyst composition ranges of 1–30 weight percent V₂O₅ (preferably 2–10 weight percent) and 70–99 weight percent TiO₂ (preferably 90–98 weight percent), with promoter loadings of 0.01–1 weight percent alkali metals and up to 1.5 weight percent phosphorus relative to the V₂O₅/TiO₂ total mass [1]. A separate study by Shapovalov et al. (1980) further characterized the vapor-phase catalytic oxidation of tert-butyl derivatives of o-xylene and naphthalene to the target anhydride [2].

Catalytic oxidation Vapor-phase synthesis Process chemistry Industrial manufacturing

Quinophthalone Dye Synthesis: Application-Specific Performance in LCD Color Filters

4-tert-Butylphthalic anhydride has been employed as a starting material for the synthesis of novel yellow quinophthalone dyes specifically designed for liquid crystal display (LCD) color filters . The tert-butyl substituent influences the optical and solubility properties of the resulting quinophthalone chromophore—parameters that are critically important for color filter applications where precise spectral characteristics, thermal stability during display manufacturing, and compatibility with photoresist formulations are required. While the exact quantitative performance metrics (absorption maxima, molar extinction coefficients, solubility in photoresist solvents) are not provided in the supplier documentation, the application-specific citation confirms that this compound enables access to a dye class with demonstrated utility in display technology .

Quinophthalone dyes LCD color filters Dye synthesis Display materials

Physical Property Profile: Melting Point and Handling Characteristics

4-tert-Butylphthalic anhydride exhibits a melting point range of 70–75 °C [lit.] and a boiling point of 136 °C at 2 mmHg, with a density of 1.206 g/cm³ . The compound is a white to off-white crystalline powder or chunks at ambient temperature and is stable under room temperature storage conditions . Its solubility profile includes insolubility in water at room temperature but solubility in organic solvents such as ethers, ketones, and alcohols . These physical characteristics—particularly the moderate melting point that permits facile handling as a solid with convenient melting for liquid-phase reactions—distinguish it from lower-melting analogs that may require cold storage or from higher-melting alternatives that necessitate more energetic processing conditions. The compound's stability at room temperature simplifies logistics and laboratory storage relative to more thermally labile anhydride derivatives.

Physical properties Melting point Storage Handling

Procurement-Driven Application Scenarios for 4-tert-Butylphthalic Anhydride Based on Comparative Evidence


Synthesis of Soluble Polyimides for Solution-Based Coating and Film Applications

Procure 4-tert-butylphthalic anhydride when developing polyimide coatings that must be applied from solution rather than via melt processing or vapor deposition. The tert-butyl group's steric bulk reduces polymer crystallinity, conferring solubility in common organic solvents—a property absent in polyimides derived from unsubstituted phthalic anhydride or 4-aminophthalic anhydride [1]. This enables spin-coating, spray-coating, and dip-coating processes essential for electronics packaging, wire enamels, and high-temperature protective finishes. The solubility advantage is retained in copolymers, allowing formulation tuning from 1–99 weight percent incorporation of the tert-butyl-substituted recurring unit [2].

Preparation of Amino-Substituted Monomers for Tailored Polyimide Copolymers

Utilize 4-tert-butylphthalic anhydride as a precursor for generating amino-functionalized monomers (including 4-amino-5-t-butylphthalic anhydride and corresponding esters) via a well-documented nitration–esterification–hydrogenation sequence [1]. These amino-substituted derivatives serve as versatile building blocks for polyimide copolymers with tunable solubility and thermal properties. This derivatization pathway provides access to a family of monomers from a single commercially available starting material, reducing the need to source multiple specialized compounds for polymer library synthesis [2].

Synthesis of Quinophthalone Dyes for LCD Color Filter Applications

Employ 4-tert-butylphthalic anhydride as a starting material for novel yellow quinophthalone dyes intended for liquid crystal display (LCD) color filters [1]. The tert-butyl substituent contributes to the optical and solubility characteristics required for photoresist-based color filter fabrication, where precise spectral properties and compatibility with processing solvents are critical for manufacturing yield and display performance.

Phthalocyanine Macrocycle Synthesis via Cyclotetramerization

Select 4-tert-butylphthalic anhydride for the synthesis of substituted phthalocyanines when access to a specific regioisomer mixture is desired. The compound undergoes cyclotetramerization with bis(trimethylsilyl)amine as nitrogen donor to yield a mixture of phthalocyanine regioisomers [1], providing a defined starting point for exploring structure–property relationships in macrocyclic materials for dyes, catalysts, or optoelectronic applications. The established reaction conditions reduce method development time compared to screening uncharacterized substituted anhydride precursors.

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